N-(2-hydroxy-5-methylphenyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide
Overview
Description
N-(2-hydroxy-5-methylphenyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C18H16N2O4 and its molecular weight is 324.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.11100700 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Histone Deacetylase Inhibition for Alzheimer's Disease
A series of 5-aroylindolyl-substituted hydroxamic acids have been developed with potent inhibitory selectivity against histone deacetylase 6 (HDAC6), showing promise in ameliorating Alzheimer's disease phenotypes by decreasing tau protein phosphorylation and aggregation, and exhibiting neuroprotective activity. This suggests the potential utility of structurally related compounds in neurodegenerative disease research and therapy (Lee et al., 2018).
Cytotoxicity of Pyrazole and Pyrimidine Derivatives
The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been conducted, with some showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This highlights the relevance of such compounds in cancer research, pointing to the exploration of cytotoxic mechanisms and potential therapeutic applications (Hassan et al., 2014).
Isoxazol and Cinchoninic Acid Derivatives as Immunosuppressive Agents
Research on isoxazol and cinchoninic acid derivatives, including their inhibitory effects on dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine de novo synthesis, has implications for immunosuppressive therapies. This area of study underscores the potential of such compounds in modulating immune responses, which could be valuable in transplantation medicine and autoimmune diseases (Knecht & Löffler, 1998).
Radioligand Development for PET Imaging
The evaluation of specific compounds as radioligands for positron emission tomography (PET) imaging, such as the development of [O-methyl-3H]WAY-100635 for 5-HT1A receptor imaging in rat brain, indicates the application of related compounds in neuroimaging. These studies are crucial for understanding receptor distribution, function, and involvement in neurological disorders (Hume et al., 1994).
Nonpeptide Angiotensin II Receptor Antagonists
The discovery and development of nonpeptide angiotensin II receptor antagonists, such as N-(biphenylylmethyl)imidazoles for the treatment of hypertension, showcase the broader pharmaceutical applications of related chemical entities in addressing cardiovascular diseases. This research highlights the importance of structural modification and optimization in drug discovery (Carini et al., 1991).
Properties
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-5-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11-7-8-15(21)13(9-11)19-18(22)14-10-17(24-20-14)12-5-3-4-6-16(12)23-2/h3-10,21H,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCQOGNLHMPNBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=NOC(=C2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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